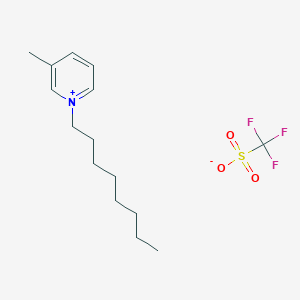
3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate: is a chemical compound with the molecular formula C15H24F3NO3S and a molecular weight of 355.42 g/mol . This compound belongs to the class of pyridinium salts and is characterized by the presence of a trifluoromethanesulfonate anion. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate typically involves the quaternization of 3-methylpyridine with 1-octyl bromide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same quaternization and anion exchange steps, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides or alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium cation can interact with negatively charged sites on biomolecules or catalysts, while the trifluoromethanesulfonate anion can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems .
Comparación Con Compuestos Similares
- 1-Octyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Octyl-3-methylpyridinium trifluoromethanesulfonate
- 1-Octyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
Comparison: Compared to similar compounds, 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of the pyridinium cation and trifluoromethanesulfonate anion. This combination imparts distinct chemical properties, such as higher thermal stability and unique solubility characteristics, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
929602-03-9 |
|---|---|
Fórmula molecular |
C15H24F3NO3S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
3-methyl-1-octylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H24N.CHF3O3S/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;2-1(3,4)8(5,6)7/h9-10,12-13H,3-8,11H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
XPNAZZWNOACNNO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
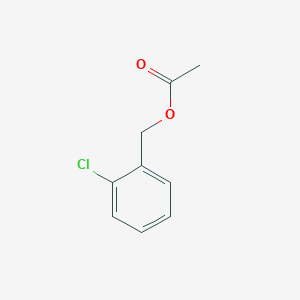
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
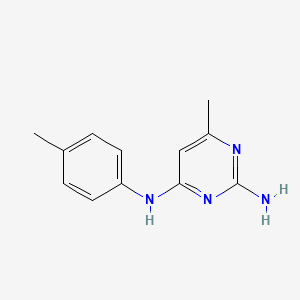
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
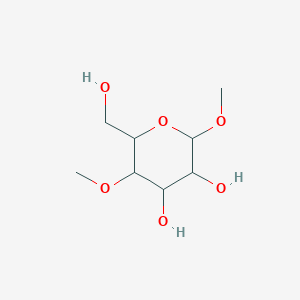
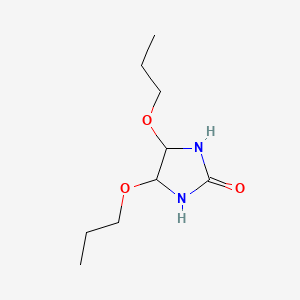
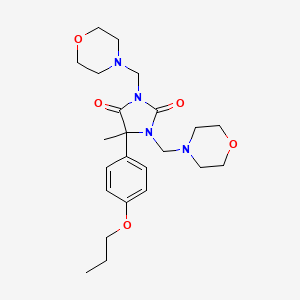
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)
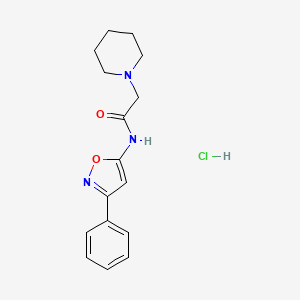
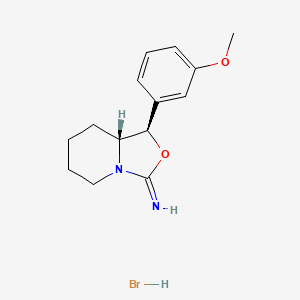
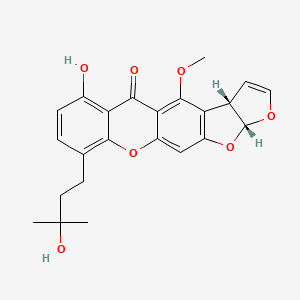
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
